2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC20047168
Molecular Formula: C20H23ClN4
Molecular Weight: 354.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23ClN4 |
|---|---|
| Molecular Weight | 354.9 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C20H23ClN4/c1-13-8-10-24(11-9-13)18-12-14(2)22-20-15(3)19(23-25(18)20)16-4-6-17(21)7-5-16/h4-7,12-13H,8-11H2,1-3H3 |
| Standard InChI Key | CDENFXRTJFPFPJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)Cl)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine backbone fused with a pyrazole ring (positions 1–5) and a pyrimidine ring (positions 5–7). Key substituents include:
-
4-Chlorophenyl group at position 2, enhancing lipophilicity and electronic stability.
-
Methyl groups at positions 3 and 5, influencing steric interactions.
-
4-Methylpiperidin-1-yl moiety at position 7, contributing to conformational flexibility and potential receptor binding .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₃ClN₄ | |
| Molecular Weight | 354.9 g/mol | |
| XLogP3-AA | 5.1 | |
| Topological Polar Surface Area | 33.4 Ų | |
| Hydrogen Bond Acceptors | 3 |
The IUPAC name, 2-(4-chlorophenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine, reflects its substitution pattern . The SMILES string CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)Cl)C)C encodes its connectivity, while the InChIKey CDENFXRTJFPFPJ-UHFFFAOYSA-N ensures unique identifier reproducibility .
Synthesis and Structural Analogues
The trifluoromethyl analogue exhibits enhanced metabolic stability due to electron-withdrawing effects, whereas glycohybrids demonstrate improved aqueous solubility and target specificity . The target compound’s piperidine moiety may enhance blood-brain barrier permeability compared to these analogues .
Biological Activities and Mechanistic Insights
Anti-Inflammatory and Antimicrobial Effects
The scaffold’s planar structure facilitates intercalation into microbial DNA, disrupting replication. Methyl groups at positions 3 and 5 likely reduce steric hindrance, enabling binding to cyclooxygenase-2 (COX-2) in inflammatory pathways.
Pharmacokinetic and Physicochemical Properties
Absorption and Distribution
With a calculated XLogP3 of 5.1, the compound exhibits high lipophilicity, favoring passive diffusion across cellular membranes . The low polar surface area (33.4 Ų) further supports blood-brain barrier penetration, though the 4-methylpiperidinyl group may introduce P-glycoprotein-mediated efflux risks .
Metabolism and Excretion
Piperidine rings are susceptible to cytochrome P450-mediated oxidation, potentially generating hydroxylated metabolites . The absence of hydrogen bond donors minimizes renal excretion, suggesting hepatic clearance as the primary elimination route .
Research Gaps and Future Directions
-
In Vivo Efficacy Studies: Prioritize xenograft models to validate anticancer activity.
-
SAR Optimization: Evaluate the impact of replacing the 4-chlorophenyl group with bioisosteres like trifluoromethyl.
-
Formulation Development: Explore nanoparticle encapsulation to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume